5-(Propoxymethyl)quinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
22049-20-3 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-(propoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C13H15NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,15H,2,8-9H2,1H3 |
InChI Key |
DQZHKQYVEGZFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=C2C=CC=NC2=C(C=C1)O |
solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Propoxymethyl Quinolin 8 Ol and Analogues
Precursor Synthesis Strategies for 5-Chloromethylquinolin-8-ol
The synthesis of 5-(propoxymethyl)quinolin-8-ol hinges on the availability of a reactive precursor, with 5-chloromethylquinolin-8-ol being a commonly utilized intermediate. Several synthetic routes have been established for the preparation of this key compound and other 5-substituted quinolin-8-ols.
Chlorination of 8-Hydroxyquinoline (B1678124) Derivatives
Direct chlorination of 8-hydroxyquinoline is a primary method for introducing a chlorine atom onto the quinoline (B57606) ring. The synthesis of 5-chloro-8-hydroxyquinoline (B194070), a related precursor, involves the reaction of 8-hydroxyquinoline with a chlorinating agent. scispace.com One patented method describes the use of chlorine generated in situ from hydrochloric acid and hydrogen peroxide. wordpress.com Another approach involves the direct chlorination of 8-hydroxyquinoline in a solvent, though this can sometimes lead to a mixture of products, including the 5,7-dichloro derivative, necessitating careful control of reaction conditions to achieve selectivity. youtube.com
A specific method for the chloromethylation of 2-methyl-8-hydroxyquinoline has been reported, which provides insight into the synthesis of the direct precursor, 5-chloromethyl-8-hydroxyquinoline. In this procedure, 2-methyl-8-hydroxyquinoline is dissolved in concentrated hydrochloric acid, and 36% formaldehyde (B43269) is added. The mixture is then treated with hydrogen chloride gas at low temperatures (0-5°C). This process yields the desired 2-methyl-5-chloromethyl-8-hydroxyquinoline. researchgate.net A similar approach can be adapted for the synthesis of 5-chloromethyl-8-hydroxyquinoline from 8-hydroxyquinoline itself.
Mannich Reaction Approaches for 5-Substitution
The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, such as those on the aromatic ring of 8-hydroxyquinoline. This reaction introduces an aminomethyl group, which can be a versatile handle for further functionalization. The reaction involves an amine, formaldehyde (or another aldehyde), and a compound with an active hydrogen. wikipedia.orgresearchgate.net In the context of 8-hydroxyquinoline, the substitution typically occurs at the 5- or 7-position.
Other Established Synthetic Routes to 5-Substituted Quinolin-8-ols
Beyond direct chlorination and Mannich reactions, several classic and modern synthetic methodologies can be employed to generate 5-substituted quinolin-8-ols, which can then be further elaborated to the desired product.
The Skraup synthesis is a fundamental method for producing quinolines, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wordpress.comwikipedia.org By using a substituted aniline, such as 2-aminophenol, it is possible to synthesize 8-hydroxyquinoline. researchgate.net To obtain a 5-substituted derivative, a correspondingly substituted aniline would be required as the starting material. For example, the synthesis of 5-methyl-8-hydroxyquinoline has been achieved using m-amino-beta-hydroxytoluene in a Skraup reaction. google.com
The Doebner-von Miller reaction is another classic method for quinoline synthesis, reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgiipseries.org This method allows for the introduction of substituents on the resulting quinoline ring based on the structure of the starting materials. For instance, the reaction of 2-amino-4-chlorophenol (B47367) with acrolein diethyl acetal (B89532) can produce 5-chloro-8-hydroxyquinoline. chemicalbook.com
More contemporary methods, such as the Suzuki cross-coupling reaction , offer a versatile approach for introducing aryl or other groups at the 5-position. This reaction typically involves the palladium-catalyzed coupling of a boronic acid with a halide. scispace.comrroij.com To apply this to the synthesis of a 5-substituted quinolin-8-ol, one would typically start with a 5-halo-8-hydroxyquinoline derivative (e.g., 5-bromo-8-hydroxyquinoline) and couple it with the desired boronic acid. researchgate.net This method is particularly useful for creating a wide range of analogues with different substituents at the 5-position.
O-Alkylation and Etherification Protocols for Incorporating the Propoxymethyl Moiety
Once the 5-chloromethylquinolin-8-ol precursor is obtained, the next critical step is the introduction of the propoxymethyl group. This is typically achieved through O-alkylation or etherification reactions.
Direct Alkylation Methods
The Williamson ether synthesis is a widely used and effective method for the formation of ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would involve the reaction of 5-chloromethylquinolin-8-ol with sodium propoxide. The alkoxide, generated by reacting propanol (B110389) with a strong base like sodium hydride, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the desired ether linkage. masterorganicchemistry.com
The general conditions for a Williamson ether synthesis involve reacting the alkyl halide with the alkoxide in a suitable solvent, often the corresponding alcohol, and may require heating to proceed at a reasonable rate. gold-chemistry.org The efficiency of the reaction is dependent on factors such as the reactivity of the halide and the steric hindrance of the reactants.
A study on the synthesis of various 5-alkoxymethyl-8-hydroxyquinoline derivatives demonstrated the feasibility of this approach. For instance, 5-ethoxymethyl-8-hydroxyquinoline has been synthesized and characterized, indicating that the general methodology is applicable to the formation of such ether linkages at the 5-position of the 8-hydroxyquinoline scaffold. researchgate.net
Condensation Reactions with Alcohols
An alternative approach to forming the ether linkage is through the condensation of an alcohol with another alcohol, in this case, 5-hydroxymethylquinolin-8-ol with propanol. This type of reaction is typically acid-catalyzed. The mechanism involves the protonation of the hydroxyl group of 5-hydroxymethylquinolin-8-ol by the acid catalyst, which then leaves as a water molecule, forming a carbocation. This carbocation is then attacked by the oxygen of a propanol molecule to form the ether. researchgate.net
While this method is more commonly used for the synthesis of symmetrical ethers from simple alcohols, it can be applied to the synthesis of unsymmetrical ethers under specific conditions. The reaction often requires elevated temperatures and a strong acid catalyst. The synthesis of various 5-alkoxymethyl-8-hydroxyquinoline derivatives has been reported, suggesting that such condensation or related etherification strategies are viable for producing the target compound and its analogues. researchgate.netrroij.com
Optimization of Reaction Conditions and Yields
Detailed studies focusing exclusively on the optimization of reaction conditions for the synthesis of this compound are not extensively documented in publicly available literature. However, general procedures for analogous 5-alkoxymethyl derivatives suggest that the reaction yield is dependent on several factors, including the choice of solvent, base, temperature, and reaction time.
The synthesis is often carried out by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with sodium propoxide. The sodium propoxide is typically prepared in situ by reacting propanol with a strong base like sodium hydride. The reaction conditions are crucial for achieving a good yield and purity.
Key reaction parameters based on analogous syntheses include:
Solvent: Anhydrous solvents such as Tetrahydrofuran (THF) or dioxane are commonly used to ensure a water-free environment, which is critical when using reactive reagents like sodium hydride. nih.gov
Base: A strong base is required to deprotonate the alcohol, forming the alkoxide. Triethylamine is also used in some procedures when starting with an aminomethyl derivative. jmaterenvironsci.com
Temperature: The reaction is often performed under reflux to ensure it proceeds to completion. jmaterenvironsci.comnajah.edu For instance, procedures for similar compounds involve refluxing for periods ranging from 6 to 10 hours. jmaterenvironsci.comnajah.edu
Pressure: Some related quinoline derivative syntheses are carried out under reduced pressure, which can help in removing by-products and driving the reaction forward. googleapis.com
While specific yield optimization data for this compound is scarce, the yields for related 5-alkoxymethyl derivatives are generally reported as moderate to good, contingent on careful control of these reaction parameters.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. Standard laboratory techniques are employed for this purpose.
Following the completion of the synthesis, the typical work-up involves quenching the reaction, followed by extraction. The organic layers are combined, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. najah.edu
The primary methods for purification of the resulting crude product are:
Column Chromatography: This is a widely used technique to separate the desired compound from unreacted starting materials and by-products. jmaterenvironsci.comnajah.edu A silica (B1680970) gel column is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) and hexane. jmaterenvironsci.comnajah.edu The polarity of the eluent is optimized to achieve the best separation.
Recrystallization: After chromatography, recrystallization can be performed to achieve higher purity. The crude product is dissolved in a suitable hot solvent, such as absolute ethanol, and then allowed to cool slowly, which results in the formation of crystals of the purified compound. najah.edu
A patented method for purifying crude 8-hydroxyquinoline involves dissolving the crude product in a heated chloralkane solvent, followed by cooling to induce crystallization, filtration, and concentration of the filtrate. google.com This method has been reported to achieve purities between 99.00% and 99.90% with a high yield of 95% to 98%. google.com
The table below summarizes common purification techniques.
| Technique | Description | Solvents/Materials |
| Extraction | Separation of the product from the aqueous layer after the reaction is quenched. | Dichloromethane or Ethyl Acetate. najah.edu |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Silica gel stationary phase; Hexane/Acetone or Dichloromethane/Hexane mobile phase. jmaterenvironsci.comnajah.edu |
| Recrystallization | Further purification by dissolving the solid in a hot solvent and allowing it to crystallize upon cooling. | Absolute ethanol. najah.edu |
| Solvent Dissolution/Precipitation | Dissolving the crude material in a specific solvent and then inducing precipitation by cooling. | Chloralkane. google.com |
Synthesis of Structurally Related 5-Alkoxymethylquinolin-8-ol Derivatives
The synthesis of various 5-alkoxymethylquinolin-8-ol derivatives follows a common synthetic strategy, primarily involving the etherification of a 5-(halomethyl) or 5-(hydroxymethyl) quinolin-8-ol intermediate. This approach allows for the introduction of different alkoxy groups at the 5-position.
The general synthetic route starts with 8-hydroxyquinoline, which undergoes chloromethylation to produce 5-chloromethyl-8-hydroxyquinoline. nih.govresearchgate.net This intermediate is then reacted with the desired sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) to yield the corresponding 5-alkoxymethyl-8-hydroxyquinoline derivative. researchgate.net
The reaction can be summarized as follows:
Chloromethylation: 8-hydroxyquinoline is reacted with formaldehyde and hydrochloric acid. researchgate.net
Etherification: 5-chloromethyl-8-hydroxyquinoline is treated with a sodium alkoxide (NaOR), where R can be methyl, ethyl, propyl, etc.
Several derivatives have been synthesized using this methodology, including:
5-(Methoxymethyl)quinolin-8-ol (MMHQ): Synthesized by reacting 5-chloromethyl-8-hydroxyquinoline with sodium methoxide. researchgate.net
5-(Ethoxymethyl)quinolin-8-ol: Prepared through a similar route using sodium ethoxide. researchgate.net
5-(Hydroxymethyl)quinolin-8-ol (HMHQ): This compound can serve as a precursor itself, where the hydroxyl group is converted to a leaving group before reaction with an alkoxide. najah.eduresearchgate.net
The table below details some of these structurally related derivatives and their common synthetic precursors.
| Compound Name | Abbreviation | Alkoxy Group | Common Precursor(s) |
| 5-(Methoxymethyl)quinolin-8-ol | MMHQ | Methoxy (-OCH₃) | 5-Chloromethyl-8-hydroxyquinoline, Sodium Methoxide |
| 5-(Ethoxymethyl)quinolin-8-ol | - | Ethoxy (-OCH₂CH₃) | 5-Chloromethyl-8-hydroxyquinoline, Sodium Ethoxide |
| This compound | PMHQ | Propoxy (-OCH₂CH₂CH₃) | 5-Chloromethyl-8-hydroxyquinoline, Sodium Propoxide |
| 5-(Hydroxymethyl)quinolin-8-ol | HMHQ | Hydroxymethyl (-CH₂OH) | 8-Hydroxyquinoline (via chloromethylation and hydrolysis) |
This synthetic flexibility allows for the creation of a library of 5-alkoxymethylquinolin-8-ol compounds with varying alkyl chain lengths, which can be used for structure-activity relationship studies in various applications. researchgate.netrroij.com
Advanced Spectroscopic and Structural Elucidation of 5 Propoxymethyl Quinolin 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(Propoxymethyl)quinolin-8-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure. Studies on closely related 8-quinolinol derivatives serve as a valuable reference for interpreting the spectral data. nih.govresearchgate.net
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the quinoline (B57606) core and the propoxymethyl side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. While specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on data from the analogous compound, 5-ethoxymethyl-8-hydroxyquinoline, and established NMR principles. researchgate.net
The aromatic region of the spectrum is expected to show signals for the five protons of the quinoline ring system. The protons H2, H3, and H4 on the pyridine (B92270) ring and H6 and H7 on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The propoxymethyl side chain at the C5 position introduces signals in the aliphatic region. This includes a singlet for the two methylene (B1212753) protons adjacent to the quinoline ring (Ar-CH₂-O), a triplet for the terminal methyl group (-CH₃), and a multiplet (sextet) for the central methylene group (-O-CH₂-CH₂ -CH₃). The phenolic hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for analogous compounds and standard chemical shift values)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.8 | Doublet |
| H3 | ~7.5 | Multiplet |
| H4 | ~8.9 | Doublet |
| H6 | ~7.2 | Doublet |
| H7 | ~7.6 | Doublet |
| C5-CH₂ -O | ~4.8 | Singlet |
| O-CH₂ -CH₂-CH₃ | ~3.5 | Triplet |
| O-CH₂-CH₂ -CH₃ | ~1.7 | Sextet |
| -CH₃ | ~0.9 | Triplet |
| 8-OH | Variable (e.g., >9.0) | Broad Singlet |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum for this compound would display nine signals for the quinoline ring carbons and four signals for the propoxymethyl side chain carbons. The chemical shifts of the aromatic carbons are spread over a range from approximately 110 to 155 ppm. The carbon bearing the hydroxyl group (C8) and the carbons of the ring junction (C4a, C8a) appear at characteristic downfield shifts. The aliphatic carbons of the propoxy group and the methylene bridge appear at upfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for analogous compounds and standard chemical shift values)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~148 |
| C3 | ~122 |
| C4 | ~136 |
| C4a | ~139 |
| C5 | ~128 |
| C6 | ~109 |
| C7 | ~129 |
| C8 | ~153 |
| C8a | ~140 |
| C5-C H₂-O | ~70 |
| O-C H₂-CH₂-CH₃ | ~73 |
| O-CH₂-C H₂-CH₃ | ~23 |
| -C H₃ | ~11 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are indispensable. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity within the quinoline ring's spin systems (e.g., H2-H3-H4 and H6-H7) and to confirm the sequence of the propoxy chain protons (-O-CH₂-CH₂-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.8 ppm would correlate with the carbon signal at ~70 ppm, assigning them both to the C5-CH₂ group.
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint by probing the vibrational modes of a molecule. usda.govspectroscopyonline.com These methods are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. mdpi.com
Vibrational Mode Assignments
The IR and Raman spectra of this compound exhibit a series of absorption bands corresponding to the specific vibrational motions of its bonds. Analysis of related quinoline derivatives allows for the confident assignment of these bands. researchgate.netresearchgate.net
O-H Stretching: A prominent, broad band in the IR spectrum, typically in the 3400–3000 cm⁻¹ region, is characteristic of the hydroxyl group involved in hydrogen bonding. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations appear as sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxymethyl group are found just below 3000 cm⁻¹.
C=C and C=N Stretching: The quinoline ring system gives rise to a set of characteristic bands in the 1650–1500 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds. mdpi.com
C-O Stretching: Strong absorptions corresponding to the C-O stretching of the phenolic group and the ether linkage are expected in the 1275–1000 cm⁻¹ range. mdpi.com
Out-of-Plane Bending: Vibrations related to C-H out-of-plane bending in the aromatic ring are typically observed in the 900–675 cm⁻¹ region and are indicative of the substitution pattern.
Table 3: Key Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (H-bonded) | 3400 - 3000 (broad) | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| C=N, C=C Ring Stretch | 1650 - 1500 | IR, Raman |
| C-O Ether/Phenol Stretch | 1275 - 1000 | IR |
| Aromatic C-H Bend | 900 - 675 | IR |
Hydrogen Bonding Network Characterization
Spectroscopic methods are powerful tools for characterizing the hydrogen bonding network within a substance. mdpi.com In this compound, the phenolic hydroxyl group and the quinoline nitrogen atom are key participants in these interactions.
NMR Evidence: The chemical shift of the phenolic proton is highly sensitive to hydrogen bonding. libguides.com In many 8-hydroxyquinoline (B1678124) derivatives, a strong intramolecular hydrogen bond forms between the 8-OH group and the quinoline nitrogen (N1), creating a stable six-membered pseudo-ring. researchgate.net This interaction deshields the proton, shifting its resonance significantly downfield in the ¹H NMR spectrum, often to values greater than 9 ppm. Intermolecular hydrogen bonding with solvent molecules or other compound molecules can also occur, influencing the chemical shift and signal breadth. libguides.com
IR and Raman Evidence: Hydrogen bonding has a distinct effect on the O-H stretching vibration in the IR spectrum. The presence of a strong hydrogen bond causes the O-H band to shift to a lower frequency (red-shift) and become significantly broader compared to a "free" hydroxyl group. dicp.ac.cn In the solid state of the analogous compound 5-ethoxymethyl-8-hydroxyquinoline, analysis has shown the presence of both weak intramolecular O–H···N and intermolecular C–H···O hydrogen bonds, which stabilize the crystal packing. researchgate.net A similar network of interactions is anticipated for this compound, influencing its physical properties and solid-state structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinoline ring system, with its delocalized π-electrons and a nitrogen heteroatom containing a lone pair of electrons, gives rise to characteristic electronic transitions.
Electronic Transition Assignments
The UV-Vis spectrum of 8-hydroxyquinoline derivatives, including this compound, is dominated by two main types of electronic transitions: π → π* and n → π*.
π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline system. For 8-hydroxyquinoline and its derivatives, these transitions often result in strong absorption bands in the ultraviolet region. ubbcluj.ro
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. ubbcluj.ro Compared to π → π* transitions, n → π* transitions are generally weaker (lower molar absorptivity) and can sometimes be obscured by the more intense π → π* bands. udel.edu
In its photo-induced excited state, 8-hydroxyquinoline can convert to a zwitterionic isomer, where the hydrogen atom is transferred from the oxygen to the nitrogen. wikipedia.org This phenomenon can influence the electronic absorption profile. The specific absorption maxima for this compound are influenced by the propoxymethyl substituent at the 5-position and the solvent environment. While specific data for this exact compound is not widely published, analysis of similar 8-hydroxyquinoline derivatives provides expected absorption ranges. For instance, a study of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol in a DMSO solution showed notable absorption bands. nih.gov
Table 1: Typical Electronic Transitions for 8-Hydroxyquinoline Derivatives
| Transition Type | Approximate Wavelength (λmax) Range | Characteristics |
|---|---|---|
| π → π* | 240-260 nm | High intensity (strong absorption) |
| π → π* | 300-320 nm | Moderate to high intensity |
Note: The exact wavelengths and molar absorptivity values depend on the specific derivative and solvent used.
Solution Behavior and Concentration Effects
The UV-Vis absorption spectrum of this compound is highly sensitive to the chemical environment. Factors such as solvent polarity, pH, and concentration can lead to significant spectral shifts.
Solvent Effects: Changing the polarity of the solvent can stabilize or destabilize the ground and excited states differently, leading to shifts in absorption maxima (solvatochromism). Polar solvents may lead to a red shift (bathochromic shift) or blue shift (hypsochromic shift) depending on the nature of the electronic transition.
pH Effects: The solution's pH dramatically alters the electronic properties of the molecule due to the protonation of the quinolinic nitrogen or deprotonation of the 8-hydroxyl group. researchgate.netresearchgate.net Protonation of the nitrogen generally increases the acceptor character of the quinoline ring. researchgate.net Deprotonation of the hydroxyl group to form the quinolinate anion creates a more electron-rich system, typically causing a significant red shift in the absorption bands. researchgate.netresearchgate.net
Concentration Effects: At high concentrations, molecules may begin to aggregate in solution. This self-association can alter the electronic environment and lead to changes in the absorption spectrum, such as hypochromism (decreased absorption intensity) or hyperchromism (increased absorption intensity). The gelation behavior observed in related compounds like 5-chloro-8-hydroxyquinoline (B194070) in certain solvents indicates a strong tendency for intermolecular interactions that would be concentration-dependent. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₃H₁₅NO₂), the exact molecular weight is 217.1106 g/mol , with a nominal mass of 217 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, which typically produces a protonated molecular ion [M+H]⁺ at m/z 218. uni-marburg.de
Harder ionization methods or tandem mass spectrometry (MS/MS) induce fragmentation of the molecular ion. acdlabs.com The fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to proceed through the cleavage of the most labile bonds, particularly in the propoxymethyl side chain. The stability of the resulting fragment ions, such as resonance-stabilized carbocations, dictates the most likely fragmentation pathways. libretexts.org
Plausible Fragmentation Pathways:
Loss of the Propoxy Radical: Cleavage of the C-O bond in the ether linkage can lead to the loss of a propoxy radical (•OCH₂CH₂CH₃), resulting in a major fragment.
Loss of Propene: A common pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement, which would involve the elimination of propene (CH₂=CHCH₃).
Cleavage of the Side Chain: Loss of the entire propoxymethyl group (•CH₂OCH₂CH₂CH₃) can occur.
Ring Fragmentation: At higher collision energies, the stable quinoline ring system itself can fragment. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (for [M+H]⁺) | Proposed Fragment Ion | Formula of Lost Neutral |
|---|---|---|
| 218 | [C₁₃H₁₅NO₂ + H]⁺ (Protonated Molecule) | - |
| 176 | [M+H - C₃H₆]⁺ | Propene (C₃H₆) |
| 160 | [M+H - C₃H₇OH]⁺ | Propanol (B110389) (C₃H₈O) |
| 158 | [M+H - •OCH₂CH₂CH₃ - H]⁺ | Propoxy radical + Hydrogen |
Note: These are predicted fragments based on common fragmentation rules. Actual observed fragments depend on the specific MS conditions.
X-ray Diffraction (XRD) Analysis of Crystalline Forms
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org While specific XRD data for this compound is not available, a detailed study on the very close analog, 5-(ethoxymethyl)quinolin-8-ol (5-EMQO) , provides significant insight into the expected structural features. researchgate.net The analysis of 5-EMQO revealed an orthorhombic crystal system with the space group Pbca. researchgate.net
Table 3: Crystallographic Data for the Analog 5-(ethoxymethyl)quinolin-8-ol
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.9551(12) |
| b (Å) | 17.981(3) |
| c (Å) | 15.125(2) |
| Volume (ų) | 2163.5(6) |
| Z (Molecules per unit cell) | 8 |
Data sourced from a study on 5-(ethoxymethyl)quinolin-8-ol. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, H-bonding)
The crystal structure of 8-hydroxyquinoline derivatives is stabilized by a network of non-covalent interactions. mdpi.com For the analog 5-EMQO, the crystal packing is governed by a combination of hydrogen bonding and π-π stacking interactions. researchgate.net
Hydrogen Bonding: The structure features weak intra- and intermolecular hydrogen bonds. An intramolecular O–H···N hydrogen bond is often observed in 8-hydroxyquinoline derivatives, creating a stable six-membered ring motif. dergipark.org.tr Intermolecular C–H···O hydrogen bonds involving the rings of adjacent molecules further stabilize the crystal lattice. researchgate.net
π-π Stacking: The planar quinoline ring systems of adjacent molecules engage in π-π stacking interactions. In 5-EMQO, these interactions occur between the 8-quinolinol rings of neighboring molecules, with a reported ring centroid-to-centroid distance of 3.473 Å, which helps to stabilize the structure. researchgate.net
These interactions create a robust three-dimensional supramolecular architecture. It is highly probable that this compound would exhibit similar O–H···N hydrogen bonding and π-π stacking, with the packing arrangement modulated by the steric demands of the slightly larger propoxymethyl group.
Table 4: Hydrogen Bond Geometry for the Analog 5-(ethoxymethyl)quinolin-8-ol
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O–H···N | - | - | - | - |
| C–H···O | - | - | - | - |
Note: This table represents the types of interactions identified in the analog 5-EMQO. Specific geometric values from the source were not fully detailed in the abstract but confirm the presence of these stabilizing contacts. researchgate.net
Computational Chemistry and Theoretical Investigations of 5 Propoxymethyl Quinolin 8 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. scirp.orgnih.gov Calculations for 5-(Propoxymethyl)quinolin-8-ol, also referred to as PMHQ, have been performed to understand its characteristics, often in the context of its performance as a corrosion inhibitor. researchgate.net These calculations typically involve optimizing the molecular structure to its lowest energy state to derive various electronic and reactive parameters. researchgate.netfu-berlin.de Methods like the B3LYP functional combined with specific basis sets are commonly used for such investigations on quinoline (B57606) derivatives. scirp.orgnih.govnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E
For this compound (PMHQ), DFT calculations have determined the energies of these orbitals. The distribution of these orbitals is typically centered on specific parts of the molecule. In related quinolin-8-ol derivatives, the HOMO and LUMO densities are often located on the quinoline ring and its substituents, indicating these are the primary sites for interaction. researchgate.net
A critical parameter derived from FMO analysis is the energy gap (ΔE = E
Table 1: Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| This compound (PMHQ) | -8.653 | -1.415 | 7.238 |
| 5-(Methoxymethyl)quinolin-8-ol (MMHQ) | -8.707 | -1.524 | 7.183 |
| 5-(Hydroxymethyl)quinolin-8-ol (HMHQ) | -8.735 | -1.605 | 7.130 |
Data sourced from a study on carbon steel corrosion inhibitors. researchgate.net
Molecular Electrostatic Potential (MEP), also known as Electrostatic Potential Surface (ESP), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. araproceedings.comnih.gov The MEP map uses a color scale to represent different potential values on the molecular surface, which is often defined as the 0.001 atomic units contour of the molecule's electronic density. mdpi.com
Red and Orange/Yellow Regions : These colors indicate negative electrostatic potential, highlighting areas rich in electrons. These sites are susceptible to electrophilic attack and are involved in interactions with electron-deficient species. nih.govresearchgate.net For quinoline derivatives, these negative regions are typically localized around electronegative atoms like oxygen and nitrogen. researchgate.net
Blue Regions : This color signifies positive electrostatic potential, corresponding to electron-poor regions. These sites are prone to nucleophilic attack. araproceedings.comnih.gov
The MEP analysis for this compound and related compounds reveals that the nitrogen and oxygen atoms are centers of negative charge, making them the active sites for adsorption onto positively charged surfaces, such as metals. researchgate.netresearchgate.net
Several global quantum chemical descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. researchgate.netnih.gov These descriptors provide a theoretical basis for understanding molecular behavior.
Electronegativity (χ) : This describes the power of an atom or molecule to attract electrons. It is calculated as χ = - (E
Chemical Hardness (η) : Hardness represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E
Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.netirjweb.com
DFT studies have provided values for these descriptors for this compound, which help in correlating its theoretical reactivity with experimentally observed properties. researchgate.net
Table 2: Quantum Chemical Descriptors for this compound and Related Compounds
| Compound | Electronegativity (χ) | Hardness (η) | Softness (σ) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| This compound (PMHQ) | 5.034 | 3.619 | 0.276 | 3.501 |
| 5-(Methoxymethyl)quinolin-8-ol (MMHQ) | 5.116 | 3.592 | 0.278 | 3.644 |
| 5-(Hydroxymethyl)quinolin-8-ol (HMHQ) | 5.170 | 3.565 | 0.281 | 3.746 |
Data sourced from a study on carbon steel corrosion inhibitors. researchgate.net
Geometry optimization is a fundamental computational step to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. fu-berlin.dearxiv.org This process is essential for obtaining accurate theoretical data, as the electronic properties are dependent on the molecular structure. researchgate.net For flexible molecules, conformational analysis is performed to identify the most stable conformer or to understand the energy landscape of different spatial arrangements. ethz.ch
For this compound, DFT calculations are used to determine the most stable structural parameters, including bond lengths, bond angles, and torsion angles. researchgate.net Studies on similar 8-hydroxyquinoline (B1678124) derivatives have shown that these molecules often adopt a non-planar structure. researchgate.net The analysis of rotational barriers, such as that around the C-O bond of the propoxymethyl group, can reveal the molecule's flexibility and the relative stability of its different conformations. ethz.ch
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netresearchgate.net These simulations model the movement of atoms and molecules, providing a detailed view of complex processes like adsorption and solvent effects. mdpi.com
Modeling the interaction with a solvent is crucial for understanding a molecule's behavior in a realistic chemical environment. In computational studies, solvation effects can be modeled explicitly, by including solvent molecules in the simulation box, or implicitly, using a model like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium. scirp.orgeurjchem.com
For compounds like this compound, MD and related Monte Carlo simulations have been used to model their adsorption on surfaces from an aqueous solution. researchgate.net These simulations help to visualize the preferred orientation of the molecule on the surface and to calculate the interaction or adsorption energy. researchgate.net The results indicate that the inhibitor molecules adsorb on the surface, with the quinoline ring tending to lie flat, maximizing contact. researchgate.net This adsorption is driven by interactions between the molecule's active sites (like the nitrogen and oxygen atoms) and the surface, displacing water molecules in the process. researchgate.netresearchgate.net
Coordination Chemistry of 5 Propoxymethyl Quinolin 8 Ol As a Ligand
Ligand Design Principles and Chelating Capabilities of Quinolin-8-ols
The chelating capability of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives is rooted in their molecular structure. researchgate.netnih.gov 8-HQ is a monoprotic bidentate chelating agent, meaning it can donate two electron pairs to a metal ion from two different atoms, in this case, the nitrogen of the quinoline (B57606) ring and the oxygen of the hydroxyl group. nih.govresearchgate.net This forms a stable five-membered ring with the metal ion. nih.gov The ability of 8-HQ to form stable complexes with a wide range of metal ions has led to its extensive use in analytical chemistry and various industrial applications. nih.govtandfonline.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 5-(propoxymethyl)quinolin-8-ol typically involves the reaction of the ligand with a metal salt in a suitable solvent. isca.meresearchgate.net The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physical properties. These methods include elemental analysis, infrared (IR) and UV-Visible spectroscopy, magnetic susceptibility measurements, and thermal analysis. isca.meresearchgate.net
Coordination Modes and Stoichiometry
The primary coordination mode of this compound involves the deprotonated hydroxyl group and the quinoline nitrogen atom, forming a bidentate chelate. nih.gov The stoichiometry of the resulting complexes, which refers to the ratio of metal ions to ligands, can vary. libretexts.org It is often determined using methods like spectrophotometric titrations or conductometric measurements. researchgate.net For many divalent transition metals, complexes with a 1:2 metal-to-ligand ratio (ML2) are commonly observed, where the metal ion is coordinated to two ligand molecules. researchgate.net However, other stoichiometries are possible depending on the metal ion, its oxidation state, and the reaction conditions. rsc.org
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II/III), Mn(II), Zn(II), Fe(III))
A significant body of research has focused on the synthesis and characterization of transition metal complexes with 8-hydroxyquinoline derivatives. isca.meresearchgate.net Complexes of this compound with transition metals such as Cu(II), Ni(II), Co(II/III), Mn(II), Zn(II), and Fe(III) have been prepared and studied. isca.me Spectroscopic and magnetic studies provide insights into the geometry of these complexes. For example, Cu(II) complexes often exhibit a square planar or distorted octahedral geometry, while Ni(II) and Co(II) complexes can adopt tetrahedral or octahedral arrangements. rsc.orgmdpi.com The nature of the metal ion and the ligand field strength influence the electronic properties and, consequently, the color of the complexes. rsc.org
Table 1: Examples of Transition Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Typical Geometry | Reference |
|---|---|---|
| Cu(II) | Square Planar / Distorted Octahedral | rsc.orgmdpi.com |
| Ni(II) | Tetrahedral / Octahedral | rsc.org |
| Co(II) | Tetrahedral / Octahedral | rsc.org |
| Zn(II) | Tetrahedral / Octahedral | rsc.org |
| Mn(II) | Octahedral | rsc.org |
| Fe(III) | Octahedral | mdpi.com |
Rare Earth Metal Complexes (e.g., La(III), Er(III))
The coordination chemistry of 8-hydroxyquinoline derivatives extends to rare earth metals. nih.gov Complexes of ligands similar to this compound have been synthesized with lanthanide ions such as La(III) and Er(III). researchgate.netnih.gov These complexes are of interest due to their potential luminescent properties. nih.gov The coordination number of rare earth ions is typically high, ranging from 6 to 12, and they show a strong affinity for oxygen-donating ligands. nih.govidu.ac.id In these complexes, the 8-hydroxyquinoline derivative acts as a bidentate ligand, and additional coordination sites on the metal ion can be occupied by solvent molecules or other anions. nih.gov
Mixed-Ligand Complex Formations
Mixed-ligand complexes, where the central metal ion is coordinated to more than one type of ligand, have also been explored. nih.govisca.me In the context of this compound, this could involve the formation of complexes where the metal ion is also bonded to other ligands, such as other heterocyclic bases or Schiff bases. nih.govresearchgate.net The synthesis of these ternary complexes often involves a 1:1:1 molar ratio of the metal ion and the two different ligands. nih.gov The formation of mixed-ligand complexes can lead to compounds with unique structural and electronic properties compared to their binary counterparts. researchgate.net
Thermal Stability Studies of Metal Complexes
The thermal stability of metal complexes is an important characteristic, providing information about their decomposition pathways and the temperature range in which they are stable. researchgate.net Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal behavior of these complexes. nih.gov The thermal stability of metal complexes of 8-hydroxyquinoline derivatives is influenced by factors such as the nature of the metal ion, the coordination geometry, and the presence of any coordinated or lattice water molecules. rsc.org Generally, the chelation of the metal ion by the ligand enhances the thermal stability compared to the free ligand. researchgate.net
Spectroscopic Analysis of Metal-Ligand Interactions
The interaction between this compound and metal ions can be extensively studied using various spectroscopic techniques. These methods provide insight into the electronic and structural changes that occur upon complex formation.
Electronic Absorption and Emission Spectroscopy (Photophysical Properties)
The electronic spectra of 8-hydroxyquinoline and its derivatives are characterized by absorption bands in the UV-visible region, which are sensitive to substitution and complexation. mdpi.comscience.gov The free ligand, this compound, is expected to exhibit intense absorption bands corresponding to π→π* transitions within the quinoline ring system. Upon chelation with a metal ion, the phenolic proton is lost, and the ligand coordinates through the nitrogen and oxygen atoms, leading to significant changes in the electronic structure.
These changes typically manifest as:
Bathochromic (Red) Shifts : The absorption bands of the ligand often shift to longer wavelengths upon complexation. This is attributed to the stabilization of the excited state and the delocalization of electrons within the newly formed chelate ring. For instance, aluminum complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines exhibit green luminescence with emission maxima around 538-540 nm, which is a red shift compared to the parent aluminum tris(8-hydroxyquinoline) (AlQ₃). researchgate.net
Metal-to-Ligand Charge-Transfer (MLCT) Bands : For transition metal complexes, new, often broad, absorption bands may appear in the visible region. mdpi.com These MLCT bands arise from the transfer of an electron from a metal d-orbital to a ligand π*-orbital and are a hallmark of coordination. mdpi.com
Many metal complexes of 8-hydroxyquinoline derivatives are fluorescent. colab.wsresearchgate.net The parent ligand often shows weak fluorescence, which can be dramatically enhanced or quenched upon complexation, a property exploited in developing fluorescent sensors for metal ions. colab.wsscirp.org The rigidity imposed by the chelate structure can reduce non-radiative decay pathways, leading to higher quantum yields. nih.gov For example, hemicage complexes of Al(III), Ga(III), and In(III) with a tripodal 8-hydroxyquinoline ligand show significantly higher photoluminescence quantum efficiency compared to their simpler analogues. nih.gov The fluorescence properties are also highly dependent on the central metal ion; d-block metals with partially filled d-orbitals, like Cr(III), can quench fluorescence, whereas ions like Al(III), Ga(III), and Zn(II) often form highly emissive complexes. mdpi.com
Infrared and Raman Shifts upon Complexation
Vibrational spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. The key spectral changes observed in the Infrared (IR) spectrum upon complexation include:
Disappearance of the O-H Stretching Band : The broad absorption band associated with the phenolic O-H group of the free ligand (typically around 3400-3200 cm⁻¹) disappears upon deprotonation and coordination to the metal ion.
Shift in the C-O Stretching Vibration : The C-O stretching frequency (around 1200-1100 cm⁻¹) typically shifts to a higher wavenumber upon complexation, indicating a strengthening of the C-O bond.
Appearance of M-O and M-N Bands : New absorption bands, which are absent in the free ligand's spectrum, appear at lower frequencies (typically below 600 cm⁻¹). These bands are assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of chelation.
Raman spectroscopy complements IR by providing information on symmetric vibrations and is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer.
Magnetic Properties of Paramagnetic Complexes
When this compound coordinates with a paramagnetic metal ion (i.e., one with unpaired electrons), the resulting complex will exhibit magnetic properties. The study of these properties, typically through magnetic susceptibility measurements, provides valuable information about the electronic structure and geometry of the complex.
The magnetic moment (µ) of a complex is directly related to the number of unpaired electrons (n). For many first-row transition metal complexes, the contribution from orbital angular momentum is quenched, and the magnetic moment can be approximated by the spin-only formula:
µ_so = √n(n+2) Bohr Magnetons (B.M.)
By experimentally measuring the magnetic moment, one can determine the number of unpaired electrons and infer details about the complex, such as:
The oxidation state of the metal ion.
The coordination geometry (e.g., octahedral vs. tetrahedral).
The spin state of the complex (high-spin vs. low-spin), which depends on the ligand field strength.
For example, a high-spin Fe(III) complex (d⁵) would have five unpaired electrons and a theoretical magnetic moment of 5.92 B.M., whereas a low-spin Fe(III) complex would have one unpaired electron and a magnetic moment of 1.73 B.M. Studies on tris(8-hydroxyquinoline)iron (Feq₃) have shown it to be paramagnetic, with the magnetic moment originating from the localized Fe 3d orbital. aip.orgresearchgate.net Similarly, bis(8-hydroxyquinoline)manganese (Mnq₂) is paramagnetic, with a calculated magnetic moment of 5 µB, consistent with a high-spin Mn(II) center (d⁵). nih.gov Complexes of Cu(II) (d⁹, one unpaired electron) are expected to be paramagnetic, and studies have revealed antiferromagnetic interactions in some polynuclear copper(II) 8-quinolinolato complexes. rsc.org
Table 1: Theoretical Spin-Only Magnetic Moments
| Number of Unpaired Electrons (n) | Metal Ion Example (High-Spin Octahedral) | Spin-Only Magnetic Moment (µ_so) in B.M. |
|---|---|---|
| 1 | Ti³⁺ (d¹), Cu²⁺ (d⁹) | 1.73 |
| 2 | V³⁺ (d²), Ni²⁺ (d⁸) | 2.83 |
| 3 | Cr³⁺ (d³), Co²⁺ (d⁷) | 3.87 |
| 4 | Cr²⁺ (d⁴), Mn³⁺ (d⁴) | 4.90 |
| 5 | Mn²⁺ (d⁵), Fe³⁺ (d⁵) | 5.92 |
Solution Thermodynamics and Stability Constants of Metal Complexes
The stability of metal complexes in solution is a critical aspect of their chemistry, quantified by stability constants. These constants are determined through techniques like potentiometric or spectrophotometric titrations.
Potentiometric Titration Studies (pKa values, pL values)
Potentiometric titration is a standard method used to determine the acidity constants (pKa) of a ligand and the stability constants (log β) of its metal complexes. tenmak.gov.trresearchgate.netscholarpublishing.org The titration involves monitoring the pH of a solution containing the ligand, and then a mixture of the ligand and a metal ion, as a standard base (like KOH) is added.
For this compound (represented as HL), two key equilibria are:
Ligand Protonation : The ligand has two protonation sites: the phenolic hydroxyl group and the quinoline nitrogen. The pKa values correspond to the deprotonation of the protonated quinolinium nitrogen (pKa₁) and the phenolic hydroxyl group (pKa₂). For the parent 8-hydroxyquinoline, these values are approximately 5.0 and 9.7, respectively. amazonaws.com
Complex Formation : In the presence of a metal ion (Mⁿ⁺), stepwise formation of complexes occurs:
Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺ (K₁)
Table 2: Formation Constants (logβ) for Metal Complexes with HQNO₂-L-Pro at 25.0 °C
| Complex Species | Fe(III) | Fe(II) | Cu(II) | Zn(II) |
|---|---|---|---|---|
| [ML] | 15.63 | 10.42 | 13.91 | 8.94 |
| [ML₂] | 29.51 | 19.96 | 25.86 | 17.15 |
| [ML₃] | 40.52 | 27.51 | - | - |
Data sourced from a study on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand, demonstrating typical stability trends. mdpi.com
The pL value, which is the negative logarithm of the free ligand concentration at a specific pH and total metal and ligand concentrations, is often used to compare the chelating power of different ligands. Higher pL values indicate stronger chelation.
pH Influence on Complexation Behavior
The pH of the solution is a master variable that profoundly influences the complexation of this compound. Its effect is twofold:
Ligand Speciation : The pH determines the protonation state of the ligand. At low pH, both the quinoline nitrogen and the hydroxyl group will be protonated (H₂L⁺). As the pH increases, it will deprotonate sequentially to the neutral form (HL) and then to the anionic, chelating form (L⁻). Chelation with metal ions typically requires the anionic form (L⁻), which becomes more prevalent at higher pH.
Metal Hydrolysis : At higher pH values, metal ions tend to hydrolyze, forming hydroxo complexes (e.g., [M(OH)]⁺, [M(OH)₂]), which can compete with the ligand for coordination to the metal center.
Consequently, the formation of metal-ligand complexes is highly pH-dependent. Spectrophotometric titrations, where UV-Vis spectra are recorded as a function of pH, clearly demonstrate this. For related systems, studies show that at low pH, protonated ligand species dominate, while stable metal complexes form as the pH is raised into the neutral and alkaline regions. mdpi.comresearchgate.net The optimal pH for complex formation represents a balance between the deprotonation of the ligand and the hydrolysis of the metal ion. colab.ws For many divalent and trivalent metals with 8-hydroxyquinoline derivatives, this optimal range is typically between pH 5 and 8. colab.ws The formation of different species (e.g., ML, ML₂, protonated complexes like MLH) can be mapped as a function of pH using species distribution diagrams derived from potentiometric data. mdpi.com
Theoretical Modeling of Coordination Geometries and Bonding
Theoretical and computational chemistry serve as powerful tools for predicting and understanding the coordination behavior of ligands. For this compound (PMHQ), theoretical modeling has been primarily applied to elucidate its interaction with metal surfaces in the context of corrosion inhibition, rather than detailing the specific geometries of discrete coordination complexes. These studies provide significant insights into the electronic properties and bonding characteristics of the molecule.
Detailed Research Findings
Computational studies, particularly those employing Density Functional Theory (DFT) and Monte Carlo simulations, have been instrumental in understanding the protective mechanism of this compound on metal surfaces. DFT calculations help in determining the electronic properties of the molecule, which are crucial for its function as a ligand.
Research has shown that the efficiency of 8-hydroxyquinoline derivatives as corrosion inhibitors correlates well with their electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value is indicative of a greater electron-donating ability, which facilitates the formation of a coordinate bond with a metal's vacant d-orbitals. Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal, forming a feedback bond. The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter; a smaller energy gap generally implies higher reactivity and thus better inhibition efficiency.
For this compound, these quantum chemical parameters have been calculated to predict its interaction with steel surfaces.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.989 |
| ELUMO | -1.633 |
| Energy Gap (ΔE) | 7.356 |
Monte Carlo simulations further support the findings from DFT by modeling the adsorption behavior of the PMHQ molecule on a metal surface, such as Fe(110). These simulations indicate that the this compound molecule tends to adsorb onto the metal surface in a flat or parallel orientation. scirp.org This planar adsorption is crucial as it maximizes the contact area and facilitates strong interaction between the molecule and the metal. scirp.org The quinoline ring's π-electrons, along with the lone pair electrons on the nitrogen and oxygen atoms, are the primary sites for this interaction, leading to the formation of a protective film. scirp.org
While these theoretical models provide a robust understanding of the bonding between this compound and a metal surface, detailed structural data, such as specific bond lengths and angles for its discrete, isolated metal complexes, are not extensively documented in the scientific literature. The focus of existing theoretical work has been on its application in materials science rather than fundamental coordination chemistry.
Mechanistic Studies and Performance Evaluation in Specific Chemical Processes
Adsorption Mechanisms on Substrates
The protective action of 5-(Propoxymethyl)quinolin-8-ol on metal surfaces, such as carbon steel in hydrochloric acid, is primarily attributed to its adsorption onto the metal surface, forming a protective barrier against corrosive species. researchgate.net The nature and strength of this adsorption are critical to its performance and have been characterized through various models and thermodynamic considerations.
The adsorption behavior of this compound (PMHQ) and its related compounds on carbon steel surfaces in 1 M HCl has been found to conform to the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where all adsorption sites are equivalent and the ability of a molecule to adsorb is independent of the occupation of neighboring sites. researchgate.netpurechemistry.org The adherence to the Langmuir model suggests that the inhibitor molecules form a uniform protective layer. researchgate.net Studies on similar quinoline (B57606) derivatives also report the applicability of the Langmuir isotherm, indicating a common adsorption mechanism for this class of compounds. abechem.comresearchgate.netresearchgate.net
The Langmuir isotherm is mathematically expressed as:
C/θ = 1/K_ads + C
where C is the concentration of the inhibitor, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C confirms that the adsorption follows the Langmuir model.
The spontaneity and nature of the adsorption process can be understood by evaluating key thermodynamic parameters such as the standard Gibbs free energy of adsorption (ΔG°_ads), the standard enthalpy of adsorption (ΔH°_ads), and the standard entropy of adsorption (ΔS°_ads).
For this compound and its analogs, the calculated ΔG°_ads values are typically negative, indicating that the adsorption process is spontaneous. researchgate.net The magnitude of ΔG°_ads provides insight into the type of adsorption. Generally, values around -20 kJ/mol or less are indicative of physisorption, which involves weak van der Waals forces. goldapp.com.cn Values of -40 kJ/mol or more negative suggest chemisorption, which involves the formation of chemical bonds between the inhibitor and the metal surface. catalysis.blogck12.org In many studies of quinoline derivatives, the ΔG°_ads values fall in a range that suggests a mixed mode of adsorption, involving both physisorption and chemisorption. researchgate.netabechem.com
The standard enthalpy of adsorption (ΔH°_ads) can be determined from the Gibbs-Helmholtz equation. A negative value for ΔH°_ads signifies an exothermic adsorption process, which is characteristic of physisorption, while a positive value indicates an endothermic process often associated with chemisorption. abechem.com For some quinoline derivatives, an endothermic adsorption process has been reported. abechem.com
The standard entropy of adsorption (ΔS°_ads) reflects the change in randomness at the metal-solution interface during the adsorption process. An increase in entropy (positive ΔS°_ads) can occur when inhibitor molecules displace pre-adsorbed water molecules from the metal surface. ekb.eg
Table 1: Thermodynamic Parameters for the Adsorption of Quinoline Derivatives on Steel in Acidic Media
| Compound | Temperature (K) | ΔG°_ads (kJ/mol) | ΔH°_ads (kJ/mol) | ΔS°_ads (J/mol·K) | Reference |
| PMHQ | 298 | -37.5 | - | - | researchgate.net |
| MMHQ | 298 | -36.8 | - | - | researchgate.net |
| HMHQ | 298 | -35.9 | - | - | researchgate.net |
| PPMQ | 293 | - | Endothermic | - | abechem.com |
Note: PMHQ (5-propoxymethyl-8-hydroxyquinoline), MMHQ (5-methoxymethyl-8-hydroxyquinoline), HMHQ (5-hydroxymethyl-8-hydroxyquinoline), PPMQ (5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol). Data for ΔH°_ads and ΔS°_ads for PMHQ, MMHQ, and HMHQ were not explicitly provided in the cited source.
The distinction between physisorption and chemisorption is crucial for understanding the stability and effectiveness of the inhibitor layer.
Physisorption involves weak intermolecular forces, such as van der Waals forces and electrostatic interactions, between the inhibitor molecules and the charged metal surface. goldapp.com.cnwikipedia.org This type of adsorption is generally reversible and favored at lower temperatures. catalysis.blogck12.org The energy of interaction is typically low, in the range of 20 to 40 kJ/mol. goldapp.com.cn
Chemisorption involves the formation of stronger chemical bonds, often through electron sharing or transfer between the inhibitor molecules and the metal atoms. goldapp.com.cnwikipedia.org This process is more specific, often irreversible, and may be favored at higher temperatures. catalysis.blogck12.org The energy of interaction is significantly higher, ranging from 80 to 240 kJ/mol. goldapp.com.cn
For this compound and similar quinoline derivatives, evidence points towards a mixed adsorption mechanism. researchgate.netabechem.com The presence of heteroatoms (N, O) and π-electrons in the quinoline ring facilitates adsorption. researchgate.netresearchgate.net The protonated form of the inhibitor in acidic solution can be electrostatically attracted to the negatively charged metal surface (physisorption). Subsequently, electron transfer from the inhibitor to the vacant d-orbitals of the metal can occur, forming a coordinate-type bond (chemisorption). researchgate.net The magnitude of the standard Gibbs free energy of adsorption, often falling between the typical values for pure physisorption and chemisorption, supports this mixed-mode hypothesis. researchgate.net
Electrochemical Investigations of Interfacial Behavior
Electrochemical techniques are powerful tools for studying the behavior of inhibitors at the metal-solution interface and quantifying their performance.
Potentiodynamic polarization studies are used to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu By measuring the corrosion potential (E_corr) and corrosion current density (i_corr), the inhibition efficiency (η%) can be calculated.
For this compound, PDP studies have shown that it acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic and cathodic reactions. The presence of the inhibitor causes a shift in both the anodic and cathodic Tafel slopes (βa and βc) and a significant decrease in the corrosion current density (i_corr) compared to the uninhibited solution. researchgate.net The corrosion potential (E_corr) may show a slight shift, but not significant enough to classify the inhibitor as purely anodic or cathodic. A maximum inhibition efficiency of 94% has been reported for PMHQ at an optimal concentration. researchgate.net
Table 2: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl in the Absence and Presence of Quinoline Derivatives
| Inhibitor | Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | η% | Reference |
| Blank | - | -480 | 1150 | 75 | -130 | - | researchgate.net |
| PMHQ | 10⁻³ | -495 | 69 | 85 | -145 | 94 | researchgate.net |
| MMHQ | 10⁻³ | -490 | 126.5 | 82 | -140 | 89 | researchgate.net |
| HMHQ | 10⁻³ | -485 | 218.5 | 78 | -135 | 81 | researchgate.net |
Note: Data is illustrative based on findings for 5-alkoxymethyl-8-hydroxyquinoline derivatives. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the kinetics of the electrode processes and the properties of the inhibitor film. pineresearch.comnih.gov The data is often presented as Nyquist plots, which show the relationship between the real (Z') and imaginary (-Z'') components of the impedance.
In the presence of this compound, the Nyquist plots for carbon steel in HCl typically show a single, depressed semicircular loop. researchgate.net The diameter of this semicircle corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The addition of the inhibitor significantly increases the diameter of the semicircle, indicating an increase in R_ct and a decrease in the corrosion rate. researchgate.net This increase in resistance is attributed to the formation of a protective film by the inhibitor on the metal surface. researchgate.net
The depression of the semicircle is often attributed to the frequency dispersion resulting from the inhomogeneity of the electrode surface. researchgate.net To account for this, a constant phase element (CPE) is often used in the equivalent circuit model instead of a pure capacitor to represent the double-layer capacitance (C_dl). The impedance of a CPE is given by Z_CPE = 1/[Y₀(jω)ⁿ], where Y₀ is the CPE constant, j is the imaginary unit, ω is the angular frequency, and n is a parameter related to the surface roughness.
The double-layer capacitance (C_dl) tends to decrease in the presence of the inhibitor. This is due to the replacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant and/or increase the thickness of the electrical double layer. researchgate.net
Table 3: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in 1 M HCl with Quinoline Derivatives
| Inhibitor | Concentration (M) | R_ct (Ω·cm²) | n | Y₀ (μS·sⁿ/cm²) | C_dl (μF/cm²) | η% | Reference |
| Blank | - | 45 | 0.88 | 150 | - | - | researchgate.net |
| PMHQ | 10⁻³ | 850 | 0.90 | 80 | 35 | 94.7 | researchgate.net |
| MMHQ | 10⁻³ | 450 | 0.89 | 95 | 45 | 89.9 | researchgate.net |
| HMHQ | 10⁻³ | 250 | 0.88 | 110 | 55 | 82.0 | researchgate.net |
Note: Data is illustrative based on findings for 5-alkoxymethyl-8-hydroxyquinoline derivatives. researchgate.net
Correlation of Electrochemical Data with Molecular Structure
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in understanding the corrosion inhibition mechanism of this compound. researchgate.netresearchgate.net The data from these studies reveal a strong correlation between the compound's molecular structure and its performance as a corrosion inhibitor.
Potentiodynamic polarization studies have shown that this compound acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of this inhibition is attributed to the adsorption of the PMHQ molecules onto the metal surface, forming a protective barrier. researchgate.net
The molecular structure of this compound is key to its high inhibition efficiency. The molecule contains multiple active centers for adsorption: the quinoline ring's nitrogen atom, the hydroxyl group's oxygen atom, the ether oxygen in the propoxymethyl group, and the π-electrons of the aromatic system. researchgate.net These features, particularly the presence of the electron-donating propoxymethyl group at the 5-position of the quinoline ring, enhance the electron density on the molecule. This increased electron density facilitates stronger adsorption onto the positively charged metal surface in an acidic medium.
When compared to similar 5-alkoxymethyl-8-hydroxyquinoline derivatives, such as 5-methoxymethyl-8-hydroxyquinoline (MMHQ) and 5-hydroxymethyl-8-hydroxyquinoline (HMHQ), this compound (PMHQ) exhibits the highest protection efficiency. researchgate.netresearchgate.net This superior performance is directly linked to the increasing length of the alkyl chain in the ether group. The longer propoxy chain in PMHQ provides a larger surface area coverage on the metal, effectively blocking more active corrosion sites. researchgate.net This trend in inhibition efficiency (PMHQ > MMHQ > HMHQ) underscores the direct relationship between the molecular structure and the electrochemical behavior. researchgate.netresearchgate.net
The adsorption of this compound on the carbon steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.net This model implies the formation of a monolayer of the inhibitor on the metal surface.
Table 1: Electrochemical Data for 5-alkoxymethyl-8-hydroxyquinoline Derivatives at 10⁻³ M Concentration
| Compound | Inhibition Efficiency (%) | Adsorption Isotherm | Inhibitor Type |
|---|---|---|---|
| This compound (PMHQ) | 94 | Langmuir | Mixed-type |
| 5-Methoxymethyl-8-hydroxyquinoline (MMHQ) | 89 | Langmuir | Mixed-type |
| 5-Hydroxymethyl-8-hydroxyquinoline (HMHQ) | 81 | Langmuir | Mixed-type |
Surface Analysis Techniques for Material Characterization
Surface analysis techniques are crucial for visualizing and chemically characterizing the protective film formed by inhibitor molecules on a material's surface. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. doi.org In the context of corrosion inhibition, SEM is used to compare the surface morphology of a metal before and after exposure to a corrosive environment, both with and without the inhibitor. Studies on other quinolin-8-ol derivatives have demonstrated that in the absence of an inhibitor, the steel surface shows significant damage with a rough and porous appearance due to aggressive acid attack. researchgate.net In contrast, the presence of an effective inhibitor like a quinolin-8-ol derivative results in a much smoother and less damaged surface, confirming the formation of a protective film. researchgate.netresearchgate.net This visual evidence strongly supports the electrochemical data, providing a direct observation of the inhibitor's efficacy.
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. bmfwf.gv.atejh.it It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam of the SEM. doi.org This allows for the identification and quantification of the elements present on the surface.
In the study of corrosion inhibitors, EDX can confirm the presence of elements from the inhibitor molecule on the metal surface. For this compound, an EDX analysis of the protected steel surface would be expected to show peaks corresponding to carbon, nitrogen, and oxygen, in addition to the iron from the steel substrate. researchgate.netmdpi.com This provides direct evidence of the inhibitor's adsorption and the formation of a protective organic layer. While specific EDX data for this compound is not detailed in the provided search results, this technique is a standard and powerful tool for confirming the mechanism of action for similar inhibitor compounds. bmfwf.gv.at
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional profile of a surface. nist.gov It works by scanning a sharp tip at the end of a cantilever across the sample surface and measuring the forces between the tip and the surface. nist.gov AFM is capable of imaging both conducting and non-conducting surfaces with atomic resolution. nist.gov
In the context of corrosion science, AFM is used to characterize surface roughness at the nanoscale and to study the morphology of the adsorbed inhibitor film. nist.gov It can provide quantitative data on how the inhibitor smooths the surface by filling in microscopic pits and valleys. However, based on the available search results, no specific studies utilizing Atomic Force Microscopy for the characterization of surfaces treated with this compound have been reported.
Applications in Advanced Materials Science Research
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
Derivatives of 8-hydroxyquinoline (B1678124) are well-established materials in the fabrication of OLEDs, primarily due to their excellent electron-carrying capabilities and stable complex formation with metal ions, most notably aluminum (Alq3). sigmaaldrich.comrroij.comwikipedia.org These characteristics are fundamental to the performance and efficiency of OLED devices. sigmaaldrich.comossila.com
Electron Transporting and Emitting Layer Components
In a typical OLED structure, distinct layers are responsible for the injection and transport of charge carriers (holes and electrons) to an emissive layer where they recombine to produce light. sigmaaldrich.comossila.com The Electron Transport Layer (ETL) facilitates the movement of electrons from the cathode towards the emissive layer. sigmaaldrich.com Materials used for the ETL must possess high electron mobility and appropriate energy levels to ensure efficient charge injection and transport, which reduces the operating voltage and enhances device stability. ossila.com
While specific research detailing the use of 5-(Propoxymethyl)quinolin-8-ol in OLEDs is not extensively documented in the reviewed literature, the parent compound, 8-hydroxyquinoline, and its derivatives are frequently employed as electron transport and emitting materials. rroij.comwikipedia.org The aluminum complex of 8-hydroxyquinoline, Alq3, is a classic example of a material that serves as both an electron transporter and a green light emitter. wikipedia.orgresearchgate.net The functionalization of the 8-hydroxyquinoline core, such as the introduction of a propoxymethyl group at the 5-position, can be a strategic approach to modify the electronic properties and morphology of the material, potentially enhancing its performance in an OLED device.
Luminescence Properties and Enhancement Mechanisms
The luminescence of 8-hydroxyquinoline derivatives in OLEDs is a result of the radiative decay of excitons formed in the emissive layer. sigmaaldrich.com The color and efficiency of this light emission can be fine-tuned by modifying the chemical structure of the quinoline (B57606) ligand. rroij.com For instance, the introduction of electron-donating or electron-withdrawing substituents on the quinoline ring can alter the energy levels of the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby shifting the emission wavelength. rroij.com
The formation of metal chelates, such as with aluminum, significantly enhances the fluorescence of 8-hydroxyquinoline. rroij.comwikipedia.org This is largely due to an increase in the structural rigidity of the molecule upon chelation, which minimizes non-radiative decay pathways. rroij.com Furthermore, in its photo-induced excited state, 8-hydroxyquinoline can undergo a transformation to a zwitterionic isomer, a process where a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring. wikipedia.org The specific substituents on the quinoline ring are known to influence these luminescence properties. wikipedia.org While direct studies on the luminescence enhancement mechanisms of this compound are not prevalent, the general principles governing its parent compound suggest that the propoxymethyl group would play a role in modulating its electronic and, consequently, its luminescent characteristics.
Fluorescent Chemosensors for Metal Ions
The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions has led to their extensive application as fluorescent chemosensors. rroij.comnih.gov These sensors are designed to signal the presence of specific metal ions through a detectable change in their fluorescence. rroij.com
Principles of Metal Ion Sensing
The fundamental principle behind the function of 8-hydroxyquinoline-based chemosensors is often Chelation-Enhanced Fluorescence (CHEF). nih.gov The parent 8-hydroxyquinoline molecule is typically weakly fluorescent. rroij.com However, upon binding with a metal ion, a more rigid complex is formed, which restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative energy loss. This results in a significant increase in the fluorescence quantum yield, effectively "turning on" the fluorescence. rroij.comnih.gov The coordination of the metal ion with the nitrogen and oxygen atoms of the 8-hydroxyquinoline core is central to this process. rroij.com
Design of Selective and Sensitive Sensors
The design of selective and sensitive fluorescent chemosensors involves the careful modification of the 8-hydroxyquinoline scaffold to create a binding pocket that is specific to a target metal ion. nih.gov This selectivity is crucial for accurately detecting a particular ion in a complex mixture. nih.gov The sensitivity of a chemosensor is determined by its ability to detect very low concentrations of the target ion. nih.gov
While research specifically investigating this compound as a fluorescent chemosensor for particular metal ions is not widely reported, the broader class of 8-hydroxyquinoline derivatives has been successfully tailored to detect a wide range of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Ni²⁺. rroij.comnih.govrsc.org The design strategy often involves introducing specific functional groups to the quinoline ring that can modulate the binding affinity and selectivity towards the target metal ion. nih.gov For example, the incorporation of different side chains can influence the steric and electronic environment of the binding site, making it more favorable for a specific metal ion.
Corrosion Inhibition Formulations and Performance
The application of organic compounds as corrosion inhibitors is a critical strategy for protecting metallic materials, such as carbon steel, from degradation in aggressive environments. researchgate.netabechem.comnih.gov Derivatives of 8-hydroxyquinoline have demonstrated significant potential in this regard.
Recent studies have specifically highlighted the efficacy of this compound (PMHQ) as a corrosion inhibitor for carbon steel in a 1 M hydrochloric acid (HCl) solution. researchgate.netnih.govrsc.org Research has shown that PMHQ effectively mitigates corrosion, with its inhibition efficiency increasing with concentration. researchgate.netnih.gov
Electrochemical studies have classified PMHQ as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The mechanism of inhibition is attributed to the adsorption of the PMHQ molecules onto the surface of the carbon steel, forming a protective barrier. researchgate.netnih.gov This adsorption process has been found to follow the Langmuir adsorption isotherm. researchgate.netnih.gov
The effectiveness of PMHQ is superior to similar 8-hydroxyquinoline derivatives, such as 5-methoxymethyl-8-hydroxyquinoline (MMHQ) and 5-hydroxymethyl-8-hydroxyquinoline (HMHQ). researchgate.netnih.gov At an optimal concentration of 10⁻³ M, PMHQ achieved a maximum protection efficiency of 94%. researchgate.netnih.govrsc.org This enhanced performance is attributed to the electron-donating ability of the propoxymethyl group, which facilitates stronger adsorption onto the steel surface. researchgate.netnih.gov
Below is a data table summarizing the corrosion inhibition performance of this compound (PMHQ) and related compounds on carbon steel in 1 M HCl.
| Compound | Concentration (M) | Inhibition Efficiency (%) |
| This compound (PMHQ) | 10⁻³ | 94 |
| 5-Methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89 |
| 5-Hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | 81 |
Inhibitor Efficiency Quantification
The effectiveness of this compound, also referred to in literature as 5-propoxymethyl-8-hydroxyquinoline (PMHQ), as a corrosion inhibitor has been quantified through various experimental techniques. nih.govresearchgate.net Studies focusing on its application for carbon steel in acidic environments, specifically 1 M HCl solution, have demonstrated its significant protective capabilities. nih.govresearchgate.net
Electrochemical measurements and weight loss analysis are primary methods for determining inhibitor efficiency. Research indicates that PMHQ can achieve a maximum protection efficiency of 94% at an optimal concentration of 10⁻³ M at 298 K. nih.govresearchgate.netrsc.org This high efficiency is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the corrosion process. nih.govresearchgate.net The formation of this protective barrier has been supported by surface characterization techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS). nih.govrsc.org
A closely related derivative, 2-methyl-5-(propoxymethyl) quinolin-8-ol (MPQ), has also been evaluated for its corrosion inhibition properties on mild steel in acidic conditions, showing a significant inhibition efficiency of 92.37%. cumhuriyet.edu.tr The efficiency of these quinoline derivatives is often compared to other similar compounds to understand structure-activity relationships. For instance, the efficiency of PMHQ (94%) was found to be higher than that of 5-methoxymethyl-8-hydroxyquinoline (MMHQ) (89%) and 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) (81%) under the same conditions. nih.govresearchgate.net This suggests that the length of the alkoxymethyl chain at the 5-position plays a role in the molecule's inhibitive performance.
Inhibitor Efficiency of 8-Hydroxyquinoline Derivatives
| Compound Name | Abbreviation | Concentration (M) | Medium | Substrate | Inhibition Efficiency (%) |
|---|---|---|---|---|---|
| This compound | PMHQ | 10⁻³ | 1 M HCl | Carbon Steel | 94 |
| 2-Methyl-5-(propoxymethyl)quinolin-8-ol | MPQ | Not Specified | HCl | Mild Steel | 92.37 |
| 5-Methoxymethyl-8-hydroxyquinoline | MMHQ | 10⁻³ | 1 M HCl | Carbon Steel | 89 |
Mixed-Type Inhibition Characteristics
This compound and its derivatives are classified as mixed-type corrosion inhibitors. nih.govresearchgate.netrsc.org This classification is derived from electrochemical potentiodynamic polarization studies. researchgate.net A mixed-type inhibitor is one that can affect both the anodic and cathodic reactions in a corrosion cell. wikipedia.org It does not exclusively bind to either the free enzyme (in a biological context) or the enzyme-substrate complex, but can bind to both, often with differing affinities. wikipedia.org In the context of corrosion, this means the inhibitor influences both the rate of metal dissolution (anodic process) and the rate of hydrogen evolution (cathodic process). researchgate.net
The mechanism of mixed-type inhibition involves the inhibitor binding to the metal surface, but not exclusively at sites that are purely anodic or cathodic. wikipedia.org In the case of PMHQ, potentiodynamic polarization curves show a decrease in both anodic and cathodic current densities upon its addition to the corrosive medium. researchgate.net This indicates that the inhibitor molecules are adsorbed onto the carbon steel surface, blocking both the active sites for metal dissolution and for hydrogen evolution. researchgate.net While it affects both processes, the inhibitor may have a more pronounced effect on one over the other. wikipedia.org The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their function, creating a barrier between the metal and the corrosive environment. researchgate.net
Temperature Effects on Inhibition Performance
The performance of corrosion inhibitors is often sensitive to changes in temperature. Studies on 5-alkoxymethyl-8-hydroxyquinoline derivatives, including PMHQ, have been conducted across various temperatures to understand this relationship. nih.govresearchgate.net Generally, for many organic inhibitors, an increase in temperature can lead to a decrease in inhibition efficiency. bohrium.com This is often because higher temperatures can increase the rate of the corrosion process and may also lead to the desorption of the inhibitor from the metal surface. bohrium.com
Electrochemical impedance spectroscopy (EIS) studies conducted over a range of temperatures for PMHQ and related compounds confirmed the formation of a protective film. nih.govresearchgate.net The analysis of kinetic and thermodynamic parameters at different temperatures helps to elucidate the mechanism of adsorption. nih.gov For PMHQ, the adsorption on the carbon steel surface was found to follow the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net While specific data on the variation of PMHQ's efficiency with temperature is detailed within comprehensive studies, the general trend observed for similar quinoline-based inhibitors is a weakening of corrosion control at elevated temperatures. bohrium.com
Ion Exchangers and Coordination Polymers
The 8-hydroxyquinoline (also known as 8-quinolinol) scaffold, which is the core structure of this compound, is well-known for its strong metal-chelating properties. nih.gov This ability to bind with metal ions is fundamental to its potential use in forming coordination polymers and its relevance in systems involving ion exchange. Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands.
The nitrogen and oxygen atoms in the 8-hydroxyquinoline ring system act as effective binding sites for a variety of transition metal ions. researchgate.net Research on derivatives like 5-(n-Butoxymethyl-8-Quinolinol) and 5-[(benzyloxy) methyl] quinolin-8-ol has shown their capability to form stable mixed-ligand complexes with transition metals such as Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺. researchgate.netisca.me These complexes involve the coordination of the metal ion with the ligand, leading to the formation of larger, polymer-like structures. researchgate.net
While not explicitly documented as a commercial ion exchange resin, the fundamental chemistry of this compound suggests its potential in applications related to metal ion sequestration. sigmaaldrich.com Ion exchange resins are insoluble materials that can exchange their mobile ions for ions of similar charge from a surrounding solution. sigmaaldrich.com The ability of the 8-hydroxyquinoline moiety to chelate metal ions could be harnessed by immobilizing the molecule onto a solid support, creating a material capable of selectively removing metal ions from aqueous solutions. The formation of coordination polymers with various metal ions is a direct demonstration of this chelating ability. researchgate.netisca.me
Future Research Directions and Emerging Paradigms for 5 Propoxymethyl Quinolin 8 Ol
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of new and improved methods for synthesizing quinoline (B57606) derivatives is an active area of research, with a strong emphasis on "green chemistry" principles that aim to reduce waste, energy consumption, and the use of hazardous materials. tandfonline.comresearchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and produce significant waste. tandfonline.comnih.gov
Future research into the synthesis of 5-(Propoxymethyl)quinolin-8-ol will likely focus on several key areas:
Microwave-Assisted Synthesis (MAS): This technique has been shown to accelerate reaction times and improve yields for various quinoline derivatives. tandfonline.comrsc.org Applying MAS to the synthesis of this compound could offer a more energy-efficient and rapid production method.
Ultrasonic Irradiation: The use of ultrasound has also been explored for quinoline synthesis, sometimes in conjunction with environmentally friendly solvents like water or ionic liquids. rsc.orgijpsjournal.com This approach could lead to milder reaction conditions and improved efficiency.
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, are highly atom-economical and reduce the need for intermediate purification steps. nih.govrsc.org Designing a one-pot synthesis for this compound would be a significant step towards a more sustainable process.
Use of Greener Catalysts and Solvents: Research is ongoing into the use of recyclable and environmentally benign catalysts, such as solid acids (e.g., montmorillonite (B579905) K-10) and surfactant-type catalysts. tandfonline.comrsc.org Similarly, replacing traditional organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal of green chemistry. tandfonline.comresearchgate.net
A hypothetical sustainable synthetic route for this compound could involve a one-pot reaction of a suitable aniline (B41778) derivative, an aldehyde, and an alkyne, catalyzed by a recyclable solid acid under microwave irradiation in a green solvent.
Advanced Spectroscopic Probes for Real-time Monitoring
The 8-hydroxyquinoline (B1678124) (8-HQ) core is known for its fluorescent properties, which are often enhanced upon chelation with metal ions. scispace.comrroij.com This characteristic makes 8-HQ derivatives, including this compound, promising candidates for the development of advanced spectroscopic probes for real-time monitoring of various analytes.
Future research in this area could explore:
Fluorescent Chemosensors for Metal Ions: Derivatives of 8-HQ have been successfully used to detect metal ions like Al³⁺ and Zn²⁺. scispace.comrroij.com The propoxymethyl group at the 5-position of this compound could modulate the selectivity and sensitivity of the compound for specific metal ions. Research could focus on characterizing the fluorescence response of this compound to a wide range of metal ions to identify potential sensing applications. The chelation process, which involves the displacement of the hydroxyl proton and coordination of the metal to both the oxygen and nitrogen atoms, restricts the intramolecular proton transfer, leading to a significant increase in fluorescence emission. scispace.comrroij.com
Real-time Biological Imaging: The inherent fluorescence of 8-HQ derivatives can be utilized for cellular imaging. mdpi.com Investigating the cellular uptake and localization of this compound could reveal its potential as a probe for monitoring biological processes or the distribution of specific metal ions within cells.
Probes for Environmental Monitoring: The ability to detect heavy metal ions is crucial for environmental remediation. rroij.com Research could focus on immobilizing this compound onto solid supports, such as silica (B1680970) gel or polymers, to create reusable sensors for the continuous monitoring of water quality. tandfonline.comscholarpublishing.org
| Potential Analyte | Sensing Principle | Potential Application |
| Heavy Metal Ions (e.g., Cu²⁺, Zn²⁺, Al³⁺) | Chelation-enhanced fluorescence | Environmental monitoring, industrial process control |
| Biological Metal Ions (e.g., Zn²⁺) | Fluorescence quenching/enhancement | Real-time cellular imaging, disease diagnostics |
| pH | Changes in fluorescence intensity or wavelength | Monitoring of biological or chemical processes |
Integration of Machine Learning and Artificial Intelligence in Computational Predictions
The fields of computational chemistry and materials science are increasingly leveraging machine learning (ML) and artificial intelligence (AI) to accelerate research and development. nih.govnih.gov These powerful tools can be used to predict molecular properties, guide synthesis, and screen for potential applications.
For this compound, future research integrating ML and AI could involve:
Prediction of Physicochemical and Biological Properties: ML models can be trained on existing data for quinoline derivatives to predict properties such as solubility, lipophilicity, and potential biological activities of new compounds like this compound. nih.govdoaj.org This can help prioritize synthetic targets and guide the design of derivatives with improved characteristics.
Predicting Reaction Outcomes and Optimizing Synthesis: AI algorithms can be used to predict the most likely products of a chemical reaction and to optimize reaction conditions for higher yields and purity. doaj.orgresearchgate.net This could be particularly useful in developing novel and sustainable synthetic pathways for this compound.
High-Throughput Virtual Screening: ML models can be used to screen large virtual libraries of compounds for specific properties, such as binding affinity to a particular protein or the ability to chelate a specific metal ion. researchgate.net This could help identify new applications for this compound and its derivatives. For instance, a model could be developed to predict the site selectivity of C-H functionalization reactions on the quinoline ring. doaj.org
Development of Multi-functional Materials Based on the Compound
The unique properties of the 8-hydroxyquinoline scaffold, particularly its ability to form stable metal complexes, open up possibilities for the development of multi-functional materials. scispace.comscirp.org
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): By coordinating this compound with various metal ions, it may be possible to create novel coordination polymers or MOFs. scholarpublishing.orgacs.org These materials could have interesting properties, such as porosity, luminescence, and catalytic activity, making them suitable for applications in gas storage, separation, and catalysis.
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are widely used in OLEDs as emissive and electron-transporting materials. scirp.orgebi.ac.uk The propoxymethyl substituent in this compound could influence the electronic and photophysical properties of its metal complexes, potentially leading to new materials for more efficient and color-tunable OLEDs.
Anticorrosion Coatings: Quinoline derivatives have been investigated as corrosion inhibitors for various metals. researchgate.netresearchgate.net The ability of this compound to chelate metal ions suggests it could form a protective layer on metal surfaces, preventing corrosion. Research could involve incorporating this compound into coatings and evaluating their performance.
Investigation of Environmental Remediation Applications (e.g., Heavy Metal Removal)
The strong metal-chelating ability of 8-hydroxyquinoline and its derivatives makes them excellent candidates for environmental remediation applications, particularly the removal of heavy metal ions from contaminated water. scispace.comrroij.comebi.ac.uk
Future research directions for this compound in this area include:
Selective Heavy Metal Sequestration: Investigating the binding affinity and selectivity of this compound for various heavy metal ions (e.g., lead, mercury, cadmium) is a crucial first step. The goal is to develop a chelating agent that can selectively remove specific toxic metals from complex mixtures.
Development of Sorbent Materials: To be practical for large-scale water treatment, the chelating agent needs to be easily separated from the water after metal removal. This can be achieved by immobilizing this compound onto a solid support, such as silica, alumina, or a polymer resin. tandfonline.comscholarpublishing.org The resulting sorbent material could then be used in packed columns for continuous water purification.
Regeneration and Reusability of Sorbents: A key aspect of sustainable technology is the ability to regenerate and reuse materials. Research should focus on developing methods to strip the bound metal ions from the sorbent material, allowing it to be used for multiple cycles of water treatment. This would reduce waste and improve the economic viability of the process.
| Heavy Metal Pollutant | Potential Remediation Strategy | Key Research Focus |
| Lead (Pb²⁺) | Chelation and precipitation | Optimization of pH and concentration for maximum removal |
| Mercury (Hg²⁺) | Formation of stable complexes | Development of selective sorbents |
| Cadmium (Cd²⁺) | Adsorption onto functionalized surfaces | Study of adsorption isotherms and kinetics |
| Copper (Cu²⁺) | Ion exchange with immobilized chelator | Regeneration and reusability of the sorbent material |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
